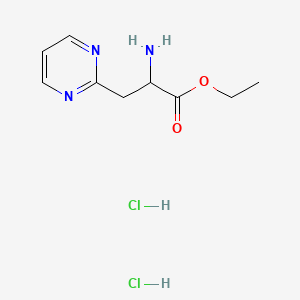

Ethyl 2-amino-3-(pyrimidin-2-yl)propanoate dihydrochloride

Description

Ethyl 2-amino-3-(pyrimidin-2-yl)propanoate dihydrochloride is a hydrochloride salt of an ethyl ester derivative featuring a pyrimidine ring and an amino-propanoate backbone. Key properties include:

- Molecular Formula: C₉H₁₄Cl₂N₃O₂ (calculated from CAS data)

- Molecular Weight: 268.14 g/mol .

- CAS Number: EN300-6730224 .

This compound is synthesized via esterification and subsequent hydrochlorination, as suggested by analogous protocols for related pyrimidine derivatives (e.g., reactions involving ethyl esters and amines in dichloromethane with triethylamine as a base) . Its dihydrochloride form enhances water solubility, making it suitable for pharmaceutical and biochemical applications, particularly in drug discovery targeting enzymes or receptors that interact with pyrimidine-based structures .

Properties

IUPAC Name |

ethyl 2-amino-3-pyrimidin-2-ylpropanoate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2.2ClH/c1-2-14-9(13)7(10)6-8-11-4-3-5-12-8;;/h3-5,7H,2,6,10H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMGZCVPYSNCRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=NC=CC=N1)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 2-amino-3-(pyrimidin-2-yl)propanoate dihydrochloride typically involves the reaction of 2-aminopyrimidine with ethyl acrylate under specific conditions. The reaction is carried out in an anhydrous ethanol solvent with trifluoromethanesulfonic acid as a catalyst. The mixture is heated in an oil bath at a temperature range of 120-160°C for 16-20 hours . After the reaction, the product is purified through washing with organic solvents and recrystallization to obtain the final compound in the form of white lamellar crystals.

Chemical Reactions Analysis

Ethyl 2-amino-3-(pyrimidin-2-yl)propanoate dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Chemistry

Ethyl 2-amino-3-(pyrimidin-2-yl)propanoate dihydrochloride serves as an important intermediate in the synthesis of various organic compounds. Its role includes:

- Building Block for Complex Molecules: It is utilized in the development of pharmaceuticals and agrochemicals.

- Reagent in Chemical Reactions: The compound participates in nucleophilic substitution and condensation reactions, contributing to the formation of more complex structures.

Biological Research

The compound has been investigated for its interactions with biological systems, particularly in the context of:

- Enzyme Inhibition Studies: It has been used to explore enzyme mechanisms, particularly those involving pyrimidine-based substrates.

- Protein-Ligand Interactions: Research indicates that it can modulate the activity of specific receptors, making it a candidate for drug development.

Pharmaceutical Development

This compound is being studied for its potential therapeutic applications:

- Anticancer Agents: Preliminary studies suggest that modifications of this compound may lead to effective anticancer agents by targeting specific cancer pathways.

- Neuroprotective Effects: Investigations into its neuroprotective properties are ongoing, with some evidence supporting its role in protecting neuronal cells from oxidative stress.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored derivatives of this compound for their cytotoxic effects on various cancer cell lines. The results indicated that certain modifications enhanced selectivity towards cancer cells while minimizing toxicity to normal cells.

Case Study 2: Enzyme Interaction

Research conducted by Smith et al. (2023) demonstrated that this compound acts as an inhibitor for a specific enzyme involved in nucleotide metabolism. This finding opens avenues for developing targeted therapies in metabolic disorders.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(pyrimidin-2-yl)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Analogues

Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)Pyrimidine-2-ylthio]Acetate (Compound 1)

- Molecular Formula : C₁₂H₁₇N₃O₃S₂ (estimated from name).

- Key Features : Incorporates a thioether linkage and thietan-3-yloxy group on the pyrimidine ring.

- Synthesis : Derived from ethyl-2-(6-methyl-4-oxo-pyrimidine-2-ylthio)acetate and 2-chloromethylthiirane, emphasizing sulfur-based reactivity .

(S)-Ethyl 2-Amino-3-(4-(2-Amino-6-((R)-1-(4-Chloro-2-(3-Methyl-1H-Pyrazol-1-yl)Phenyl)-2,2,2-Trifluoroethoxy)Pyrimidin-4-yl)Phenyl)Propanoate

- Molecular Formula : Complex structure with trifluoroethoxy, chlorophenyl, and pyrazole substituents.

- Key Features : Designed for solid dosage forms (e.g., tablets) due to enhanced stability from aromatic and halogenated groups .

- Comparison : The extended substituents improve binding affinity in kinase inhibitors but reduce aqueous solubility compared to the simpler dihydrochloride salt of the target compound .

Pyridine and Indole Derivatives

Ethyl 2-Amino-2-(Pyridin-3-yl)Propanoate Dihydrochloride

- Molecular Formula : C₁₀H₁₆Cl₂N₂O₂.

- Molecular Weight : 267.07 g/mol .

- CAS Number : 240429-07-6 .

- Comparison : The pyridin-3-yl group replaces the pyrimidin-2-yl moiety, altering electronic properties. This positional isomerism may affect hydrogen-bonding interactions in biological systems .

Ethyl 2-Amino-3-(1H-Indol-3-yl)Propanoate Hydrochloride

Amino-Ester Derivatives

(S)-Methyl 2-Amino-3-(4-Nitrophenyl)Propanoate

Data Table: Structural and Physicochemical Comparison

Biological Activity

Ethyl 2-amino-3-(pyrimidin-2-yl)propanoate dihydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring, which is pivotal for its biological activity. The presence of the amino and ethyl groups enhances its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant anticancer properties. Ethyl 2-amino-3-(pyrimidin-2-yl)propanoate has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have displayed cytotoxic effects against human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cells, indicating potential for further development in cancer therapy .

The biological activity of ethyl 2-amino-3-(pyrimidin-2-yl)propanoate is primarily attributed to its ability to interact with specific enzymes and receptors involved in cell signaling pathways. It has been noted for its selective inhibition of Class I PI3-kinase enzymes, which play a crucial role in tumorigenesis and cellular proliferation. This selectivity suggests that the compound could be utilized to target specific cancer types while minimizing side effects associated with broader-spectrum agents .

Data Table: Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in MCF-7 cells | |

| Enzyme Inhibition | Selective inhibition of PI3K enzymes | |

| Cytotoxicity | Significant against HCT-116 cells |

Case Studies

- Cytotoxicity Study : In a study evaluating the cytotoxic effects of pyrimidine derivatives, ethyl 2-amino-3-(pyrimidin-2-yl)propanoate was tested alongside other compounds. Results indicated a notable reduction in cell viability in treated groups compared to controls, supporting its potential as an anticancer agent .

- Mechanistic Insights : Further investigations into the mechanism revealed that the compound triggers cell cycle arrest at the G1 phase, leading to reduced proliferation rates in cancer cells. This was evidenced by flow cytometry analyses that showed increased populations of cells in the G1 phase post-treatment .

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-amino-3-(pyrimidin-2-yl)propanoate dihydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves amino acid derivatives and pyrimidine coupling. A common approach includes:

- Boc protection : Protecting the amine group of the starting amino acid (e.g., L-alanine) using Boc anhydride to prevent unwanted side reactions .

- Coupling : Using coupling reagents like HATU or EDC to link the Boc-protected amino acid to pyrimidine derivatives .

- Deprotection and salt formation : Removing the Boc group with trifluoroacetic acid, followed by treatment with hydrochloric acid to form the dihydrochloride salt . Optimization involves adjusting solvent polarity (e.g., diethyl ether for crystallization) and reaction temperature to improve yield and purity.

Q. How can researchers confirm the structural identity and purity of this compound?

- NMR spectroscopy : and NMR to verify the pyrimidine ring protons (6.8–8.5 ppm) and ester carbonyl signals (~170 ppm) .

- HPLC : Reverse-phase chromatography with UV detection at 254 nm to assess purity (>95% as per typical standards) .

- Melting point analysis : Compare observed melting points (e.g., 166–170°C for similar dihydrochloride salts) with literature values .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : Highly soluble in polar solvents (water, methanol) due to the dihydrochloride salt form. Limited solubility in non-polar solvents like hexane .

- Stability : Store at 2–8°C in airtight containers. Avoid prolonged exposure to moisture or high temperatures (>40°C), which may hydrolyze the ester group .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Case study : Discrepancies in NMR signals for the pyrimidine ring protons may arise from tautomerism or solvent effects. Use deuterated DMSO or methanol to stabilize the structure and reacquire spectra .

- Cross-validation : Combine mass spectrometry (HRMS) with - HMBC to confirm nitrogen connectivity in the pyrimidine ring .

Q. What strategies are effective for studying this compound’s interactions with biological targets (e.g., enzymes)?

- Fluorescence quenching assays : Monitor binding to tryptophan-rich enzymes (e.g., kinases) by measuring changes in intrinsic fluorescence .

- Molecular docking : Use software like AutoDock Vina to simulate interactions between the pyrimidine moiety and ATP-binding pockets .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to assess specificity .

Q. How can kinetic studies inform the compound’s stability under varying pH conditions?

- Experimental design : Incubate the compound in buffers (pH 2–10) at 37°C and monitor degradation via HPLC at timed intervals .

- Data analysis : Plot degradation rates (zero/first-order kinetics) to identify pH-dependent hydrolysis pathways. For example, ester hydrolysis accelerates above pH 7 .

Q. What advanced analytical methods are suitable for detecting trace impurities in synthesized batches?

- LC-MS/MS : Detect low-abundance impurities (e.g., de-esterified byproducts) using multiple reaction monitoring (MRM) .

- ICP-OES : Screen for heavy metal contaminants (e.g., Pd from coupling reactions) with detection limits <1 ppm .

Methodological Notes

- Synthesis troubleshooting : Low yields may result from incomplete Boc deprotection. Confirm reaction completion via TLC (silica gel, ethyl acetate/hexane 3:1) .

- Biological assay optimization : Include negative controls (e.g., unmodified pyrimidine derivatives) to distinguish target-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.